molecular formula C21H22N4O4 B10927619 N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927619
M. Wt: 394.4 g/mol
InChI Key: SNSMBJXVESNHEJ-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cycloheptyl group, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-6-(3-nitrophenyl)pyridine-4-carboxylic acid with cycloheptylamine under specific conditions to form the desired oxazolo[5,4-b]pyridine ring system. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cycloheptyl group and the nitrophenyl group in the oxazolo[5,4-b]pyridine scaffold distinguishes it from other similar compounds and may contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13-19-17(20(26)22-15-8-4-2-3-5-9-15)12-18(23-21(19)29-24-13)14-7-6-10-16(11-14)25(27)28/h6-7,10-12,15H,2-5,8-9H2,1H3,(H,22,26)

InChI Key

SNSMBJXVESNHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCCC4

Origin of Product

United States

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